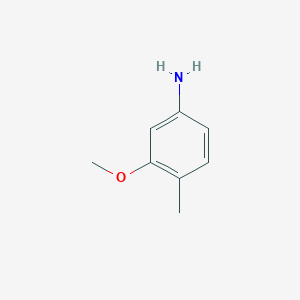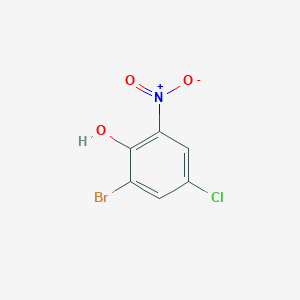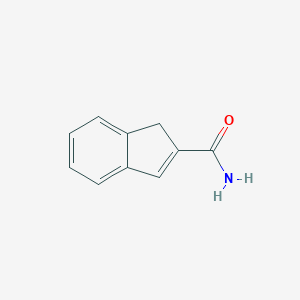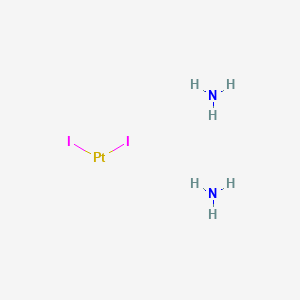![molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3](/img/structure/B97574.png)
2,3,7-Trimethylpyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7-Trimethylpyrazolo[1,5-a]pyridine, also known as TMP or Selurampanel, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor found in the central nervous system. The AMPA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In
Wirkmechanismus
2,3,7-Trimethylpyrazolo[1,5-a]pyridine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the AMPA receptor, 2,3,7-Trimethylpyrazolo[1,5-a]pyridine reduces the excitability of neurons and decreases the release of neurotransmitters. This mechanism of action has been shown to be effective in reducing seizures and protecting against neuronal damage in animal models of neurological disorders.
Biochemische Und Physiologische Effekte
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been shown to reduce the release of inflammatory cytokines, which are involved in the pathogenesis of a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its high degree of selectivity for the AMPA receptor. This selectivity reduces the risk of side effects and makes it a promising candidate for therapeutic applications. However, one of the limitations of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its poor solubility in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on 2,3,7-Trimethylpyrazolo[1,5-a]pyridine. One area of interest is the development of more effective methods for administering 2,3,7-Trimethylpyrazolo[1,5-a]pyridine, such as the use of prodrugs or nanoparticles. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer side effects and greater therapeutic potential. Additionally, there is interest in studying the long-term effects of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine on neuronal function and plasticity, as well as its potential role in treating other neurological disorders.
Synthesemethoden
2,3,7-Trimethylpyrazolo[1,5-a]pyridine can be synthesized using a variety of methods, including the reaction of 2,3,7-trimethylpyrazolo[1,5-a]pyridine-5-carboxylic acid with thionyl chloride, followed by treatment with ammonia. This method yields 2,3,7-Trimethylpyrazolo[1,5-a]pyridine with a high degree of purity and is suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been studied for its potential role in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
CAS-Nummer |
17408-34-3 |
|---|---|
Produktname |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,3,7-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
YXIVRPQGQPWPMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
Kanonische SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
Synonyme |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)








